molecular formula C21H17FN2O3S B11412441 3-(4-fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11412441
M. Wt: 396.4 g/mol
InChI Key: BWBUAFAOZISIFH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound. It belongs to the thiazolopyridine family, which is known for its diverse biological activities. This compound features a unique structure that includes fluorophenyl, methoxyphenyl, and hydroxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step reaction process. One efficient method involves the use of cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in the presence of triethylamine in ethanol under reflux conditions . This method is advantageous due to its high yield, economical starting materials, and tolerance of a wide variety of functional groups.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Fluorophenyl and Methoxyphenyl Derivatives: Compounds with these functional groups often display similar chemical reactivity and biological properties.

Uniqueness

3-(4-Fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17FN2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C21H17FN2O3S/c1-27-16-8-2-13(3-9-16)17-10-19(25)24-20(18(17)11-23)28-12-21(24,26)14-4-6-15(22)7-5-14/h2-9,17,26H,10,12H2,1H3

InChI Key

BWBUAFAOZISIFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O

Origin of Product

United States

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